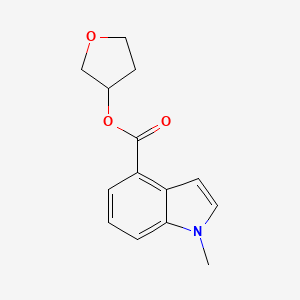![molecular formula C12H14N4O B7593149 Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone](/img/structure/B7593149.png)
Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazopyrazine derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been reported to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines. Additionally, imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. Moreover, this compound has been reported to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone in lab experiments is its potent and selective biological activity. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective activity, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
For research on this compound may include the development of new synthetic routes to improve its solubility and pharmacokinetic properties, the evaluation of its efficacy in animal models of disease, and the identification of its molecular targets and signaling pathways. Additionally, the combination of imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Méthodes De Synthèse
The synthesis of imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone involves the reaction of 2-amino-3-cyanopyrazine with piperidin-1-ylmethanone in the presence of a suitable catalyst. The reaction yields imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone as a white solid with a high yield.
Applications De Recherche Scientifique
Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anticancer activity against different cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(16-6-2-1-3-7-16)10-11-14-5-9-15(11)8-4-13-10/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXCKMYTHAADER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=CN3C2=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)

![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)
![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)

![N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide](/img/structure/B7593116.png)
![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)

![N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7593162.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)